molecular formula C19H14ClN3O5S B3750548 2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide

2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide

Cat. No.: B3750548
M. Wt: 431.8 g/mol
InChI Key: ZMKXGVATROPYGE-DHDCSXOGSA-N
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Description

2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide is a complex organic compound that combines the structural features of hydroxybenzoic acid, thiazolidinone, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-chlorobenzaldehyde to form the benzylidene derivative.

    Hydrazide Formation: The final step involves the reaction of the benzylidene-thiazolidinone with 2-hydroxybenzoic acid hydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-benzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.

    4-Chloro-benzylidene derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer activities.

    Thiazolidinone derivatives: Known for their diverse biological activities, including antidiabetic and anti-inflammatory effects.

Uniqueness

2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide is unique due to its combination of structural features from hydroxybenzoic acid, thiazolidinone, and hydrazide. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-12-7-5-11(6-8-12)9-15-18(27)23(19(28)29-15)10-16(25)21-22-17(26)13-3-1-2-4-14(13)24/h1-9,24H,10H2,(H,21,25)(H,22,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKXGVATROPYGE-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide

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